molecular formula C17H12F2N2OS B2741304 (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol CAS No. 327089-58-7

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol

Cat. No.: B2741304
CAS No.: 327089-58-7
M. Wt: 330.35
InChI Key: DBMSASXXJWQIJU-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is a useful research compound. Its molecular formula is C17H12F2N2OS and its molecular weight is 330.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Azo-Palladium Complexes

A study by Chetioui et al. (2020) focused on the synthesis and characterization of two azo-palladium (II) complexes derived from ortho- and meta-substituted (1-phenylazo)-2-naphthol. These complexes exhibit square-planar geometry and were analyzed through various spectroscopic methods and X-ray crystallography. Such compounds are of interest due to their potential applications in catalysis and materials science, especially in the development of new materials with unique optical or electronic properties (Chetioui et al., 2020).

Anticancer Evaluation of Naphthoquinone Derivatives

Ravichandiran et al. (2019) reported the synthesis, structural characterization, and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, making them potential candidates for cancer therapy. This highlights the relevance of naphthalene derivatives in medicinal chemistry and drug development (Ravichandiran et al., 2019).

Azo-Naphthol Derivatives for Switching and Sensing Applications

Kurteva et al. (2012) synthesized a series of azo dyes with amide fragments having restricted flexibility, which were derived from 4-(phenyldiazenyl)naphthalen-1-ol. Their study found that these compounds' tautomeric equilibrium strongly depends on the solvent, suggesting potential applications in switching and sensing technologies, particularly in non-polar solvents (Kurteva et al., 2012).

Fluorescent BODIPY Dyes with Phenolic or Naphtholic Subunits

Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, which exhibit large fluorescent enhancement upon increasing acidity. Such compounds could be used as fluorescent pH probes in various scientific and biomedical research applications, showcasing the versatility of naphthol derivatives in developing functional materials (Baruah et al., 2005).

Properties

IUPAC Name

4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c18-17(19)23-14-7-5-12(6-8-14)20-21-16-10-13(22)9-11-3-1-2-4-15(11)16/h1-10,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMSASXXJWQIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N=NC3=CC=C(C=C3)SC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.